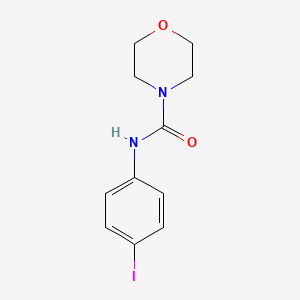
N-(4-iodophenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)morpholine-4-carboxamide: is an organic compound with the molecular formula C11H13IN2O2 It is characterized by the presence of an iodophenyl group attached to a morpholine ring through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)morpholine-4-carboxamide typically involves the reaction of 4-iodoaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodophenyl group in N-(4-iodophenyl)morpholine-4-carboxamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield derivatives where the iodine atom is replaced by other functional groups.
- Oxidation reactions produce N-oxide derivatives.
- Reduction reactions yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-iodophenyl)morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been studied for their antimicrobial and anticancer properties.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)morpholine-4-carboxamide and its derivatives depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The iodophenyl group can enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can improve its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
- N-phenylmorpholine-4-carboxamide
- N-(4-bromophenyl)morpholine-4-carboxamide
- N-(4-chlorophenyl)morpholine-4-carboxamide
Comparison: N-(4-iodophenyl)morpholine-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities due to the larger size and different electronic properties of the iodine atom.
Propriétés
IUPAC Name |
N-(4-iodophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMDIPSFWJOFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-ETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2977644.png)

![Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2977648.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2977651.png)
![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B2977659.png)




